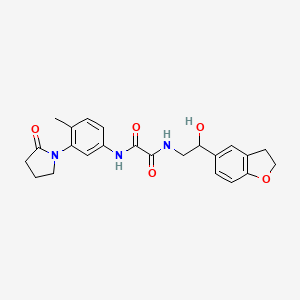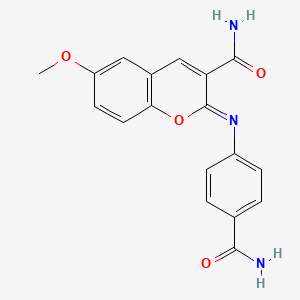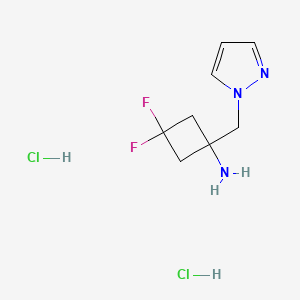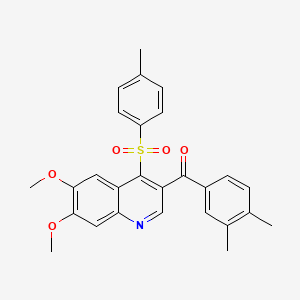
(6,7-Dimethoxy-4-tosylquinolin-3-yl)(3,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (6,7-Dimethoxy-4-tosylquinolin-3-yl)(3,4-dimethylphenyl)methanone, is a complex organic molecule that appears to be related to various quinoline derivatives. These derivatives are known for their potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects . The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a structure similar to benzene and pyridine, but with a nitrogen atom at one of the positions.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions that may include C–H activation, methoximation, and azaelectrocyclization. For instance, the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline was achieved using a ruthenium-catalyzed C–H activation/alkenylation strategy, followed by a one-pot isomerization and a microwave-assisted 6π-azaelectrocylization . Another related synthesis approach for 1,3-dimethyl-6,8-dimethoxyisoquinoline involved selective methylation, triflation, Stille-type allylation, and a final 6π-azaelectrocyclization . These methods highlight the complexity and the efficiency of modern synthetic strategies in constructing quinoline derivatives.
Molecular Structure Analysis
Quinoline derivatives often have a planar molecular structure due to the aromatic nature of the quinoline ring system. The presence of substituents like methoxy groups and tosyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties. The molecular structure of quinoline derivatives is typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nitration, reduction, and intramolecular cyclization. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involved nitration, reduction, and cyclization steps . These reactions are crucial for modifying the quinoline core to obtain compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can alter these properties significantly. The antimicrobial, antioxidant, and insect antifeedant activities of some quinoline derivatives have been evaluated, indicating their potential as bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Synthesis
Anticancer, Antibacterial, and Antifungal Properties : A study detailed the synthesis of a derivative similar to the requested compound, emphasizing its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This synthesis involved a two-step procedure starting from commercial reagents, showcasing the compound's relevance in therapeutic agent development (Bonilla-Castañeda et al., 2022).
Natural Product Isolation : Research on the leaves of Beilschmiedia brevipes led to the discovery of a new benzylisoquinoline alkaloid closely related to the compound of interest. This study underscores the compound's natural occurrence and its potential for further pharmaceutical exploration (Pudjiastuti et al., 2010).
Antioxidant Properties : Another study focused on the synthesis of diphenylmethane derivative bromophenols, including natural products, demonstrating effective antioxidant power. While not the exact compound, the derivatives highlight the broader family's potential in developing antioxidants (Balaydın et al., 2010).
Synthetic Approaches : A ruthenium-catalyzed C–H activation strategy was reported as an efficient method in the total synthesis of a similar isoquinoline compound, indicating the compound's accessibility through novel synthetic routes (Fonzo et al., 2019).
Eigenschaften
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-16-6-10-20(11-7-16)34(30,31)27-21-13-24(32-4)25(33-5)14-23(21)28-15-22(27)26(29)19-9-8-17(2)18(3)12-19/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTCTVKZQKPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)
![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
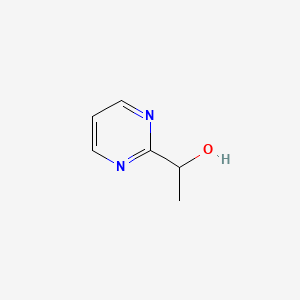
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
